2-Amino-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-amino-1-[2-(1-hydroxyethyl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-6(11)7-3-2-4-10(7)8(12)5-9/h6-7,11H,2-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWCITUUZPHPKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN1C(=O)CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases.
Mode of Action
The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization. This suggests that the compound could interact with its targets in a way that is influenced by its three-dimensional structure.
Biochemical Analysis
Biochemical Properties
2-Amino-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)ethan-1-one plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the compound has been shown to interact with enzymes involved in metabolic pathways, potentially altering their catalytic efficiency. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and facilitate the biochemical reaction.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of key signaling molecules, leading to changes in downstream gene expression. Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the interaction. The compound’s binding to enzymes often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-inhibitor complex and prevent the enzyme from catalyzing its substrate. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the rate of metabolic reactions by modulating enzyme activity, leading to changes in the concentration of key metabolites. This can have downstream effects on cellular energy production and overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within cells can affect its biological activity, as it may concentrate in specific cellular compartments where it exerts its effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in particular subcellular locations can influence its interactions with biomolecules and its overall biological activity.
Biological Activity
2-Amino-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)ethan-1-one, also known by its CAS number 2090959-79-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, pharmacological properties, and potential therapeutic applications of this compound, based on diverse scientific literature.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C₇H₁₄N₂O₂
- Molecular Weight: 158.20 g/mol
- SMILES Notation: NCC(C(C)N1CCCC1)=O
This compound features a pyrrolidine ring, which is known for enhancing biological activity through various mechanisms.
1. Pharmacological Properties
Recent studies have indicated that compounds similar to this compound exhibit significant pharmacological properties:
- Dipeptidyl Peptidase IV (DPP-IV) Inhibition: DPP-IV inhibitors are crucial in managing type 2 diabetes by increasing incretin levels, which in turn enhances insulin secretion. The structural analogs of this compound have shown promising results in DPP-IV inhibition, suggesting potential for glucose regulation .
- Cholinesterase Inhibition: Compounds with similar structures have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), making them candidates for Alzheimer's disease therapy . This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, potentially improving cognitive function.
Case Study 1: DPP-IV Inhibition
In a study examining the efficacy of various DPP-IV inhibitors, compounds structurally related to this compound were tested in vitro and showed IC50 values comparable to established DPP-IV inhibitors. The study emphasized the importance of the hydroxyl group in enhancing binding affinity to the enzyme .
Case Study 2: Cholinesterase Inhibition
Another investigation focused on the cholinesterase inhibitory activity of pyrrolidine derivatives. The results indicated that modifications to the pyrrolidine ring significantly affected inhibitory potency. The findings suggest that similar modifications could enhance the biological activity of this compound .
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural elements—the pyrrolidine ring, ethanone backbone, and amino/hydroxyethyl substituents—are shared with several analogs, though variations in substituents significantly alter physicochemical and pharmacological profiles. Below is a comparative analysis (Table 1):
Table 1: Structural and Pharmacological Comparison of Analogs
*Estimated based on structural composition.
Key Differences and Implications
Pyrrolidine Substitutions: The target compound’s 2-(1-hydroxyethyl) group introduces both hydrophilicity and hydrogen-bonding capacity, contrasting with 2-methylpyrrolidine (), which is less polar and more metabolically stable .
Ethanone Backbone Modifications: The β-phenyl group in ’s analog enhances lipophilicity, likely improving CNS penetration but reducing water solubility . Amino group positioning: The target’s β-aminoethanone motif is critical for interactions with monoamine transporters, a feature shared with cathinone derivatives .
Stereochemical Considerations :
- The (R)-hydroxymethylpyrrolidine in highlights the role of stereochemistry in biological activity, suggesting that the target’s hydroxyethyl group may require specific configurations for optimal receptor binding .
Q & A
Q. What are the optimal synthetic routes for preparing 2-Amino-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)ethan-1-one, and how can reaction conditions be optimized to improve yield?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting a brominated ethanone precursor (e.g., 2-bromo-1-(substituted-pyrrolidin-1-yl)ethan-1-one) with amines or hydroxyl-containing nucleophiles. For example:
- Step 1: Prepare 2-bromo-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)ethan-1-one by brominating the corresponding ethanone derivative.
- Step 2: React with ammonia or an amino source under controlled pH (e.g., aqueous NH₃ in THF at 0–5°C).
- Optimization: Adjust solvent polarity (e.g., THF vs. DMF), temperature (0–25°C), and stoichiometry (1:1.2 molar ratio of bromo-ethanone to amine). Purification via column chromatography (silica gel, ethyl acetate/petroleum ether 3:7) improves yield .
Q. Which spectroscopic methods are most effective for confirming the structure and purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Identify characteristic signals, such as the pyrrolidine ring protons (δ 1.8–3.5 ppm) and the ethanone carbonyl (δ ~200–210 ppm in ¹³C). The hydroxyethyl group’s –OH proton may appear as a broad singlet (δ 1.5–2.5 ppm) .
- HRMS: Confirm molecular ion [M+H]⁺ with <2 ppm mass error. For C₈H₁₅N₂O₂, expected m/z = 171.1134 .
- HPLC: Use reverse-phase C18 columns (e.g., 5 µm, 250 × 4.6 mm) with acetonitrile/water (70:30) to assess purity (>95%) .
Q. What are the key physical properties (e.g., solubility, stability) critical for handling this compound in experimental workflows?
Methodological Answer:
- Solubility: Soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water. Pre-dissolve in DMSO for biological assays to avoid precipitation .
- Stability: Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the hydroxyethyl group. Monitor degradation via TLC (silica, ethyl acetate) weekly .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the biological activity of this compound against neurological targets?
Methodological Answer:
- Target Selection: Prioritize receptors like dopamine transporters or NMDA receptors based on structural analogs (e.g., cathinones) .
- Docking Workflow:
- Optimize geometry using DFT (B3LYP/6-31G* basis set).
- Perform molecular docking (AutoDock Vina) against PDB: 4XP1 (dopamine transporter).
- Validate binding poses with MD simulations (GROMACS, 100 ns).
- Contradiction Resolution: Cross-validate in vitro binding assays (e.g., radioligand displacement) to address discrepancies between predicted and observed IC₅₀ values .
Q. What experimental strategies resolve contradictions in reported biological activity data for pyrrolidin-1-yl ethanone derivatives?
Methodological Answer:
- Standardization: Use consistent assay conditions (e.g., pH 7.4 buffer, 37°C) across studies.
- Metabolic Stability Testing: Incubate with liver microsomes (human/rat) to identify metabolites that may interfere with activity .
- Orthogonal Assays: Combine enzymatic inhibition (e.g., acetylcholinesterase) with cell-based models (e.g., SH-SY5Y neuroblastoma) to confirm target engagement .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced blood-brain barrier (BBB) penetration?
Methodological Answer:
- Modification Sites:
- Pyrrolidine Ring: Introduce fluorine at C3 to increase lipophilicity (ClogP +0.5).
- Hydroxyethyl Group: Replace with trifluoroethyl to reduce hydrogen bonding (PSA <70 Ų).
- In Silico Screening: Use SwissADME to predict BBB permeability (BOILED-Egg model). Validate with in situ perfusion models (rat brain) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
